4-Bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyrazole
Description
This pyrazole derivative features a bromine atom at position 4, a methyl group at position 1, a trifluoromethyl group at position 5, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronic ester) group at position 2. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a critical functionalization pathway in medicinal and materials chemistry . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom provides a site for further derivatization.
Properties
IUPAC Name |
4-bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BBrF3N2O2/c1-9(2)10(3,4)20-12(19-9)8-6(13)7(11(14,15)16)18(5)17-8/h1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLKUQRAYQSNKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C(=C2Br)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BBrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by subsequent halogenation and functional group modifications.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes, ensuring precise control over reaction conditions such as temperature, pressure, and stoichiometry to achieve high yields and purity.
Types of Reactions:
Oxidation: The bromine atom can be oxidized to form a bromate or hypobromite.
Reduction: The trifluoromethyl group can undergo reduction to form trifluoromethanol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with various aryl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Lithium aluminum hydride, borane.
Substitution: Palladium catalyst, base (e.g., sodium carbonate), solvent (e.g., toluene).
Major Products Formed:
Bromate or hypobromite from oxidation.
Trifluoromethanol from reduction.
Biaryl compounds from Suzuki-Miyaura cross-coupling.
Scientific Research Applications
This compound finds applications in various scientific research areas:
Chemistry: Used in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for potential biological activity, including enzyme inhibition.
Medicine: Studied for its pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid group facilitates the formation of carbon-carbon bonds through the formation of a boronic acid-palladium complex, which then reacts with an aryl halide.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: Potential targets include various enzymes involved in inflammatory or cancer pathways.
Pharmacological Activity: Interaction with cellular receptors or signaling pathways.
Comparison with Similar Compounds
Halogen-Substituted Pyrazoles
Key Analogs :
- 4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (3d): Synthesized via cyclocondensation of brominated enones with phenylhydrazine (38% yield) .
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) : Demonstrates isostructural similarity to bromo derivatives but with Cl vs. Br affecting crystal packing .
Table 1: Halogen Effects on Physical Properties
*Calculated based on formula C₁₃H₁₄BrF₃N₂O₂.
Findings :
Boronic Ester-Containing Pyrazoles
Key Analog :
Table 2: Boronic Esters in Pyrazole Derivatives
| Compound | Boron Group Position | Key Reactivity |
|---|---|---|
| Target Compound | 3 | Suzuki coupling, functionalization |
| 1-Isopropyl-5-(dioxaborolan-2-yl)-1H-indazole | 5 | Cross-coupling with aryl halides |
Findings :
Trifluoromethyl-Substituted Pyrazoles
Key Analogs :
- 3-(5-Bromo-2-thienyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole : Features a thienyl group instead of boronic ester, synthesized for agrochemical applications .
- 4-Bromo-5-[(5,5-dimethyl-4,5-dihydro-isoxazol-3-yl)sulfonyl-methyl]-3-methyl-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole : Exhibits herbicidal activity, emphasizing the role of trifluoromethyl in bioactivity .
Table 3: Trifluoromethyl Group Impact
Findings :
- Trifluoromethyl groups improve membrane permeability and resistance to oxidative metabolism.
- Position 5 substitution avoids steric clashes with boronic ester at position 3 in the target compound.
Biological Activity
4-Bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyrazole, also known by its CAS number 942070-88-4, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 286.96 g/mol. Its structure includes a pyrazole ring substituted with bromine and trifluoromethyl groups, as well as a boron-containing moiety.
| Property | Value |
|---|---|
| Molecular Formula | C10H16BBrN2O2 |
| Molecular Weight | 286.96 g/mol |
| CAS Number | 942070-88-4 |
| Purity | ≥ 97% |
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromo-1-methylpyrazole with pinacolborane under controlled conditions to form the desired boronic acid pinacol ester derivative. This method ensures high yields and purity of the final product.
Antimicrobial Activity
Research has indicated that compounds related to pyrazole derivatives exhibit varying degrees of antimicrobial activity. A study evaluating the antibacterial effects of similar pyrazole compounds against Gram-positive and Gram-negative bacteria showed moderate activity against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) were determined using standard twofold dilution methods.
| Compound Type | MIC (µg/mL) | Activity Level |
|---|---|---|
| Trifluoromethyl-pyrazoles | 50 - 100 | Moderate |
| Standard (Chloramphenicol) | < 10 | High |
Anticancer Potential
In vitro studies have suggested that certain pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.56 µM to 12.91 µM against various cancer cell lines (e.g., MCF-7). The presence of specific substituents significantly affected their antiproliferative potency.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative | MCF-7 | 0.87 - 12.91 |
| Control (5-FU) | MCF-7 | 17.02 |
Case Studies
- Antimicrobial Screening : A study conducted on pyrazole derivatives indicated that while some compounds exhibited antibacterial properties against Staphylococcus aureus, they were generally less effective than established antibiotics like chloramphenicol .
- Anticancer Activity : Research focusing on the anticancer properties of related pyrazoles revealed significant inhibition of tubulin polymerization in cancer cells, suggesting a mechanism involving interference with cell division processes .
Q & A
Q. What are the optimal synthetic routes for preparing 4-bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyrazole?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves:
Bromination : Introducing the bromine substituent at the pyrazole C4 position using reagents like N-bromosuccinimide (NBS) under radical initiation conditions .
Boronic Ester Formation : Coupling the brominated pyrazole with a pinacol boronic ester via Suzuki-Miyaura cross-coupling. This step often employs Pd(PPh₃)₄ as a catalyst and requires anhydrous solvents (e.g., THF) at 80–100°C .
-
Key Considerations :
-
Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from unreacted boronic ester precursors .
-
Monitor reaction progress using TLC with UV visualization.
- Data Table 1: Common Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, reflux | 75–85 | >95% | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, THF, 80°C | 60–70 | >98% |
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) :
¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) are used to verify substituent positions. For example, the trifluoromethyl group appears as a singlet near δ 120–125 ppm in ¹³C NMR . -
High-Resolution Mass Spectrometry (HRMS) :
Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₄H₁₆BBrF₃N₂O₂: 397.03) . -
Elemental Analysis :
Validate C, H, N, and Br content within ±0.4% of theoretical values .- Data Table 2: Typical NMR Chemical Shifts
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| CF₃ | – | 121.5 (q, J = 269 Hz) |
| B-O (pinacol) | – | 83.2, 24.9 (CH₃) |
| Pyrazole C3 | – | 139.5 (q, J = 38.8 Hz) |
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound to minimize side products?
- Methodological Answer :
-
Catalyst Selection :
Use Pd(OAc)₂ with SPhos ligand for higher efficiency in coupling bromopyrazoles with boronic esters, reducing homocoupling byproducts . -
Solvent and Base :
DMF or toluene with Cs₂CO₃ improves solubility of boronic esters and reduces hydrolysis . -
Temperature Control :
Maintain 60–80°C to balance reaction rate and decomposition risks. -
Advanced Monitoring :
Employ LC-MS to detect intermediates and quantify yields in real time.- Data Table 3: Catalyst Performance Comparison
| Catalyst | Ligand | Yield (%) | Side Products (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | None | 65 | 15–20 (homocoupling) |
| Pd(OAc)₂ | SPhos | 82 | <5 |
Q. How should researchers address contradictions in reported reaction yields for bromination steps?
- Methodological Answer : Discrepancies in yields (e.g., 75% vs. 50%) may arise from:
Radical Initiator Purity : AIBN must be recrystallized before use to ensure activity .
Solvent Drying : Residual water in CCl₄ reduces NBS efficiency.
Reaction Time : Prolonged reflux (>12 hr) degrades the pyrazole core.
- Resolution Strategy :
Conduct a Design of Experiments (DoE) to systematically vary parameters (initiator concentration, solvent dryness) and identify optimal conditions .
Q. What strategies are effective for studying the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Target Selection :
The trifluoromethyl group enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Prioritize kinases like EGFR or VEGFR2 . - Assay Design :
Use fluorescence polarization (FP) assays with ATP-competitive probes. - Data Interpretation :
Fit dose-response curves to calculate IC₅₀ values. For example, reported IC₅₀ = 0.8 µM for related pyrazole derivatives in kinase inhibition . - Computational Validation :
Perform molecular docking (AutoDock Vina) to model interactions between the boronic ester and catalytic lysine residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
